molecular formula C9H8O3 B130019 p-Coumaric acid CAS No. 7400-08-0

p-Coumaric acid

Cat. No.: B130019
CAS No.: 7400-08-0
M. Wt: 164.16 g/mol
InChI Key: NGSWKAQJJWESNS-ZZXKWVIFSA-N
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Description

p-Coumaric acid is an organic compound belonging to the phenolic acid family. It is commonly found in various plants, including fruits, vegetables, and grains. This compound is known for its antioxidant properties, which help protect the body from harmful free radicals . It is also involved in the prevention of cardiovascular diseases and cancer .

Biochemical Analysis

Biochemical Properties

4-Hydroxycinnamic acid is involved in various biochemical reactions. It is derived from cinnamic acid via hydroxylation or methylation . The enzymes involved in its biosynthesis include phenylalanine ammonia lyase, tyrosine ammonia lyase, S.espanaensis monooxygenase, and Oryza sativa O-methyltransferase . These enzymes interact with 4-Hydroxycinnamic acid to facilitate its role in the phenylpropanoid pathway .

Cellular Effects

4-Hydroxycinnamic acid has significant effects on various types of cells and cellular processes. It has been shown to delay apoptosis and decrease oxidative/nitrative damage in neuronal cells . It also influences cell function by increasing the activities of mitochondrial complexes I and II, enhancing ATP production, and promoting mitochondrial fusion while decreasing mitochondrial fission .

Molecular Mechanism

At the molecular level, 4-Hydroxycinnamic acid exerts its effects through several mechanisms. It is involved in the hydroxylation of cinnamic acid, a process catalyzed by cinnamate 4-hydroxylases . This transformation is a key step in the biosynthesis of phenylpropanoids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxycinnamic acid change over time. For instance, in bacterial synthesis, four types of hydroxycinnamates, including 4-Hydroxycinnamic acid, were synthesized from glucose in Escherichia coli over a period of time .

Metabolic Pathways

4-Hydroxycinnamic acid is involved in the phenylpropanoid pathway, a key metabolic pathway in plants . It is derived from phenylalanine and tyrosine, and is converted into various hydroxycinnamates through the action of several enzymes .

Subcellular Localization

It is known that hydroxycinnamic acid amides, which include 4-Hydroxycinnamic acid, are mostly located in subcellular compartments such as the vacuole, cell wall, or within the cytosol .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Coumaric acid can be synthesized through the hydroxylation of cinnamic acid. One common method involves the use of chemical oxidants such as oxygen or hydrogen peroxide . Another approach is the bacterial synthesis using Escherichia coli, where phenylalanine and tyrosine serve as substrates. Phenylalanine ammonia lyase converts phenylalanine into cinnamic acid, which is then hydroxylated to form this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of genetically engineered microorganisms to enhance yield and efficiency. For example, introducing specific genes into Escherichia coli can significantly increase the production of hydroxycinnamic acids .

Chemical Reactions Analysis

Types of Reactions: p-Coumaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

    Oxidation: 4-Hydroxybenzoic acid

    Reduction: 4-Hydroxybenzyl alcohol

    Substitution: p-Anisaldehyde

Comparison with Similar Compounds

    Caffeic Acid: Known for its antioxidant and anti-inflammatory properties.

    Ferulic Acid: Used in cosmetics for its skin-protective effects.

    p-Coumaric Acid: Found in various foods and has antioxidant properties.

    Sinapic Acid: Exhibits anti-inflammatory and antioxidant activities.

    Rosmarinic Acid: Commonly used in herbal medicine for its antioxidant properties.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct antioxidant and biological activities. Its ability to modulate gene expression and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSWKAQJJWESNS-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30901076
Record name (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxycinnamic acid
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CAS No.

501-98-4, 7400-08-0
Record name trans-4-Hydroxycinnamic acid
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Record name p-Coumaric acid
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Record name p-Coumaric acid
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Record name p-Coumaric acid
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Record name 2-Propenoic acid, 3-(4-hydroxyphenyl)-
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Record name (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid
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Record name 4-hydroxycinnamic acid
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Record name P-COUMARIC ACID
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Record name 4-Hydroxycinnamic acid
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Melting Point

211.5 °C
Record name 4-Hydroxycinnamic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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